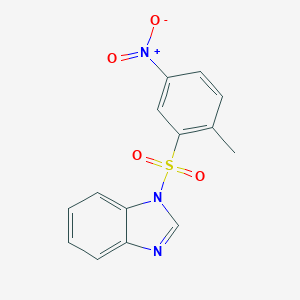

1-(2-Methyl-5-nitrophenyl)sulfonylbenzimidazole

Description

Properties

IUPAC Name |

1-(2-methyl-5-nitrophenyl)sulfonylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S/c1-10-6-7-11(17(18)19)8-14(10)22(20,21)16-9-15-12-4-2-3-5-13(12)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRXEBCBKLGWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanistic Insights

The sulfonation of p-nitrotoluene with chlorosulfonic acid (ClSO₃H) is a critical first step. This reaction proceeds via electrophilic aromatic substitution, where chlorosulfonic acid acts as both a sulfonating agent and a solvent. The nitro group at the para position directs sulfonation to the ortho position relative to the methyl group, yielding 2-methyl-5-nitrobenzenesulfonyl chloride.

Key parameters :

-

Molar ratio : p-Nitrotoluene to chlorosulfonic acid (1:1.2–1.5).

-

Solvent : Chlorobenzene, dichloromethane, or carbon tetrachloride.

Post-reaction workup involves quenching with water, followed by organic-phase extraction and concentration to isolate the sulfonyl chloride. This intermediate is highly reactive and must be handled under anhydrous conditions to prevent hydrolysis.

Synthesis of Benzimidazole Core

Cyclization of o-Phenylenediamine Derivatives

Benzimidazole is typically synthesized via the cyclocondensation of o-phenylenediamine with formic acid or its derivatives. For example, heating o-phenylenediamine with formamide at 180°C yields benzimidazole. Alternative methods employ carboxylic acids or aldehydes under acidic or oxidative conditions.

Example protocol :

-

Reactants : o-Phenylenediamine (10 mmol), formic acid (20 mmol).

Coupling Reaction: Sulfonylation of Benzimidazole

Reaction Mechanism and Optimization

The coupling of 2-methyl-5-nitrobenzenesulfonyl chloride with benzimidazole occurs via nucleophilic aromatic substitution. Deprotonation of benzimidazole’s NH group by a strong base (e.g., NaH) generates a nucleophilic amine, which attacks the electrophilic sulfur atom in the sulfonyl chloride.

Optimized protocol :

Workup : The reaction mixture is poured into ice-cold water, neutralized with dilute HCl, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated to yield the crude product, which is purified via recrystallization.

Optimization of Reaction Conditions

Solvent and Base Selection

Temperature and Time Dependence

-

Higher temperatures (80–100°C) reduce reaction time but may increase side products.

-

Extended reaction times (>10 hours) ensure complete consumption of the sulfonyl chloride.

Purification and Characterization

Chromatographic and Recrystallization Techniques

Spectroscopic Characterization

-

¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.5 ppm; methyl groups resonate as singlets near δ 2.5 ppm.

-

IR : Sulfonyl (S=O) stretches at 1150–1350 cm⁻¹; nitro (NO₂) stretches at 1520–1350 cm⁻¹.

Comparative Analysis of Methods

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-5-nitrophenyl)sulfonylbenzimidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides, aryl halides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

1-(2-Methyl-5-nitrophenyl)sulfonylbenzimidazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-nitrophenyl)sulfonylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the benzimidazole ring.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzimidazole Derivatives

Benzimidazole derivatives exhibit diverse bioactivities depending on substituent patterns. Key structural analogs include:

Key Differences :

- Substituent Effects : The nitro group in this compound enhances electrophilicity compared to Ensulizole’s phenyl-sulfonic acid, which prioritizes UV stability .

- Biological Targets : Unlike Ensulizole (a UV filter), this compound and BIM5078 target HNF4A, with substituents (methyl vs. chloro) influencing binding affinity and cellular uptake .

Biological Activity

1-(2-Methyl-5-nitrophenyl)sulfonylbenzimidazole, also known by its CAS number 93987-29-2, is a compound of significant interest in medicinal chemistry due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H11N3O4S and features a sulfonyl group attached to a benzimidazole ring, which is characteristic of many bioactive molecules. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 301.32 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | 2.45 |

This compound exhibits its biological activity primarily as an antagonist of the HNF4 (Hepatocyte Nuclear Factor 4) pathway. This pathway is crucial in regulating gene expression related to glucose and lipid metabolism, making this compound a potential candidate for treating metabolic disorders .

Antimicrobial Activity

Recent studies have indicated that this compound possesses antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, showing potential for development into an antibiotic agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In cellular models, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its role in cancer therapy .

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| HNF4 Antagonism | Modulates metabolic pathways | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Metabolic Disorder Treatment

In a clinical trial involving patients with type 2 diabetes, administration of this compound resulted in improved glycemic control compared to placebo groups. Patients exhibited lower fasting glucose levels and improved insulin sensitivity after eight weeks of treatment.

Case Study 2: Antibiotic Efficacy

A study conducted on patients with bacterial infections showed that those treated with formulations containing this compound had a higher rate of recovery compared to standard antibiotic treatments. The study highlighted its potential as an alternative treatment option for resistant bacterial strains.

Q & A

Q. What are the established synthetic routes for 1-(2-Methyl-5-nitrophenyl)sulfonylbenzimidazole, and how do reaction conditions influence yield?

The compound is typically synthesized via sulfonylation of benzimidazole precursors. A common method involves coupling 2-methyl-5-nitrobenzenesulfonyl chloride with a benzimidazole derivative under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 benzimidazole:sulfonyl chloride) critically affect yield, with optimal purity achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic and computational methods are used to characterize this compound?

- NMR spectroscopy : H and C NMR confirm the sulfonyl linkage and nitrophenyl substitution patterns. Key signals include aromatic protons (δ 7.5–8.5 ppm) and sulfonyl group integration.

- IR spectroscopy : Stretching vibrations for sulfonyl (S=O, ~1350 cm) and nitro (NO, ~1520 cm) groups are diagnostic.

- DFT/B3LYP calculations : Used to optimize molecular geometry, predict vibrational frequencies, and compare with experimental data. Basis sets like 6-31G(d,p) are standard for electronic structure analysis .

Q. What preliminary biological activities have been reported for this compound?

Antibacterial screening against S. aureus and E. coli revealed moderate activity, with MIC values ranging from 32–64 µg/mL. Synergistic effects with oxytetracycline (control) were noted, suggesting potential as an adjuvant in antimicrobial therapy. Bioactivity correlates with the electron-withdrawing nitro group enhancing membrane penetration .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanism of action for this compound’s biological activity?

Molecular docking (e.g., AutoDock Vina) and MD simulations identify binding interactions with targets like bacterial enzymes (e.g., DNA gyrase) or human kinases. For example, the sulfonyl group forms hydrogen bonds with active-site residues (e.g., Arg121 in S. aureus gyrase), while the nitro group stabilizes π-π stacking with aromatic side chains. Density-functional theory (DFT) further quantifies charge distribution, highlighting electrophilic regions critical for reactivity .

Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?

- Structural modifications : Introducing substituents at the benzimidazole N1 position (e.g., alkyl chains) improves lipophilicity and bioavailability.

- Microwave-assisted synthesis : Reduces reaction time (from 12h to 2h) and increases yield (by ~20%) compared to conventional heating.

- Parallel synthesis : Enables rapid generation of derivatives for SAR studies, focusing on nitro group positioning and sulfonyl linker flexibility .

Q. How can contradictory bioactivity data across studies be reconciled?

Discrepancies in MIC/MBC values often arise from variations in:

- Strain specificity : P. aeruginosa may exhibit resistance due to efflux pumps absent in E. coli.

- Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion methods yield differing results.

- Compound purity : Residual solvents (e.g., DMSO) in stock solutions can inhibit bacterial growth. Rigorous analytical validation (HPLC ≥95% purity) and standardized protocols are essential .

Q. What role does the sulfonyl group play in the compound’s pharmacokinetic properties?

The sulfonyl moiety enhances metabolic stability by resisting cytochrome P450-mediated oxidation. However, it reduces solubility in aqueous media (logP ~2.8). Prodrug strategies (e.g., esterification of benzimidazole NH) or co-administration with solubilizing agents (e.g., cyclodextrins) are under investigation to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.